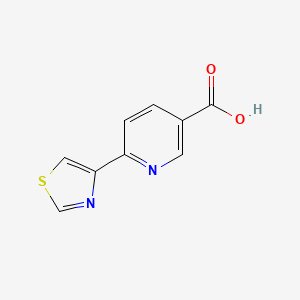

6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid

Descripción general

Descripción

6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with nitrogen

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. This is followed by a coupling reaction with a pyridine derivative to form the final product. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Amidation and Esterification

The carboxylic acid group at the 3-position of the pyridine ring undergoes typical acid-derived reactions:

-

Amidation : Reacts with amines in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI to form amides. For example, coupling with prolinamide derivatives enhances biological activity in TRH receptor binding studies .

-

Esterification : Forms esters with alcohols under acidic conditions (e.g., ethanol/H₂SO₄). Ethyl esters are common intermediates for further functionalization .

Nucleophilic Substitution

The thiazole moiety participates in regioselective substitutions:

-

Thiazole C-2 Position : Reacts with hydrazonyl chlorides to form 1,3-thiazole derivatives via cyclization .

-

Pyridine Ring : Electrophilic substitution is less common due to electron-withdrawing effects of the carboxylic acid, but halogenation at the 4-position has been reported under radical conditions.

Example Reaction Pathway

Reaction with hydrazonyl chloride (3a–c ) in ethanolic triethylamine yields 4-phenyl-5-(phenyldiazenyl)thiazole derivatives, confirmed by NMR and mass spectrometry :

text6-(Thiazol-4-yl)pyridine-3-carboxylic acid + Hydrazonyl chloride → Thiazole-azo hybrid

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

-

With Hydrazines : Forms pyrazolo-thiazole hybrids under reflux conditions .

-

With Thioureas : Cyclizes to yield 1,3,4-thiadiazole derivatives, enhancing antimicrobial activity .

Key Cyclized Products

| Product Class | Reaction Conditions | Biological Activity |

|---|---|---|

| Pyrazolo[3,4-d]thiazoles | Reflux in 2-propanol, 12 hours | Antifungal |

| 1,3,4-Thiadiazoles | Ethanolic NaOAc, 0–5°C | Antibacterial |

Azo Coupling

The thiazole ring undergoes diazo-coupling reactions to form azo dyes, which are evaluated for antimicrobial properties :

text6-(Thiazol-4-yl)pyridine-3-carboxylic acid + Diazonium salt → Azo-linked derivative

Notable Example :

-

Coupling with p-tolyldiazonium chloride produces derivatives with inhibitory zones (IZ) of 20–23 mm against Bacillus pumilis and Enterobacter cloacae .

Metal Coordination

The nitrogen atoms in pyridine and thiazole act as ligands for metal ions:

-

Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), characterized by shifts in IR carbonyl peaks (1700 → 1650 cm⁻¹).

-

These complexes show enhanced stability in aqueous media, relevant for catalytic applications.

Functional Group Interconversion

-

Carboxylic Acid → Acid Chloride : Treatment with SOCl₂ or PCl₅ enables conversion to acyl chlorides for subsequent nucleophilic substitutions.

-

Decarboxylation : Heating with Cu powder in quinoline removes CO₂, yielding 6-(thiazol-4-yl)pyridine.

Reaction Mechanisms and Selectivity

-

Amidation : Proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., O-acylisourea with DCC), followed by amine attack .

-

Thiazole Substitution : Governed by the electron-deficient C-2 position, favoring nucleophilic aromatic substitution .

Structural Insights :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of pyridine-3-carboxylic acid derivatives, including 6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid. These compounds have shown activity against various bacterial strains, making them promising candidates for developing new antibiotics. For instance, one study reported that pyridine derivatives exhibited significant antibacterial activity against Ralstonia solanacearum, a pathogen causing bacterial wilt in tomatoes . The strategic design of these compounds enhances their binding affinities, suggesting their potential in drug discovery.

Anticonvulsant Activity

Thiazole-containing compounds have been explored for their anticonvulsant properties. Various derivatives have been synthesized and tested for their efficacy in seizure models. For example, certain thiazole-integrated pyridine derivatives demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), indicating their potential as anticonvulsant agents . The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole or pyridine rings can enhance anticonvulsant activity.

Anticancer Activity

The anticancer potential of thiazole and pyridine hybrids has been extensively investigated. For instance, a recent study evaluated several thiazole-pyridine derivatives against various cancer cell lines, including breast and prostate cancer cells. One compound exhibited an IC50 value lower than the standard drug 5-fluorouracil, indicating superior efficacy . This suggests that this compound and its analogs could serve as effective chemotherapeutic agents.

Agricultural Applications

Pesticidal and Herbicidal Activity

The application of thiazole and pyridine derivatives extends to agricultural sciences, particularly as pesticides and herbicides. Compounds with thiazole moieties have been reported to possess significant pesticidal properties. The synthesis of novel pyridine-3-carboxamide analogs has shown promise in controlling plant pathogens and enhancing crop yields . These findings suggest that this compound could be developed into effective agricultural chemicals.

Summary of Findings

The following table summarizes the key applications of this compound based on recent research:

Mecanismo De Acción

The mechanism of action of 6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The thiazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to the modulation of biological activity.

Comparación Con Compuestos Similares

Similar Compounds

Thiazole: A five-membered ring containing sulfur and nitrogen, used in various medicinal compounds.

Pyridine: A six-membered aromatic ring with nitrogen, widely used in pharmaceuticals and agrochemicals.

Thiazolopyridine: A fused ring system combining thiazole and pyridine, with applications in drug development.

Uniqueness

6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid is unique due to the specific positioning of the thiazole and pyridine rings, which imparts distinct chemical and biological properties

Actividad Biológica

6-(1,3-Thiazol-4-YL)pyridine-3-carboxylic acid is a heterocyclic compound that combines a pyridine ring with a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆N₂O₂S. The presence of the carboxylic acid group enhances its solubility and reactivity, while the thiazole ring contributes to its unique chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 7.81–15.62 μg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 15.62–31.25 μg/mL | Inhibition of protein synthesis |

| Bacillus subtilis | 3.91–7.81 μg/mL | Interference with nucleic acid metabolism |

These findings suggest that the compound could be developed as a potential antimicrobial agent against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. In vitro tests demonstrated its ability to inhibit cell proliferation in several cancer cell lines.

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| A549 (lung carcinoma) | 10.5 | Induces apoptosis via caspase activation |

| MCF-7 (breast cancer) | 12.2 | Cell cycle arrest in G1 phase |

| HeLa (cervical cancer) | 8.1 | Inhibition of mitosis |

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects. It significantly inhibits COX-2 activity, which is crucial in the inflammatory response.

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 0.04 ± 0.01 |

This level of activity is comparable to standard anti-inflammatory drugs like celecoxib, indicating its potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant bacteria. Results showed a significant reduction in bacterial load in treated groups compared to controls, suggesting its role as an effective antimicrobial agent.

- Cancer Treatment : In a preclinical trial involving A549 lung carcinoma cells, treatment with the compound resulted in a marked decrease in tumor size when administered alongside conventional chemotherapy agents.

- Inflammatory Disorders : A model of carrageenan-induced paw edema in rats demonstrated that administration of the compound reduced swelling significantly compared to untreated controls, supporting its anti-inflammatory properties.

Propiedades

IUPAC Name |

6-(1,3-thiazol-4-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)6-1-2-7(10-3-6)8-4-14-5-11-8/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFWKCAGVQFRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.